ZINC STANNATE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Zinc stannate, generally referred to as zinc tin oxide (ZTO), encompasses both ZnSnO3 and Zn2SnO4 forms, known for their distinctive physical and chemical properties. This material has garnered significant attention due to its high electron mobility, high electrical conductivity, attractive optical properties, and good stability compared to binary oxides. Its applications span solar cells, sensors, lithium battery anodes, nanodevices, and catalysts, driven by the development of ZTO micro/nanostructures with optimized composition, crystalline phase, and morphology (Sun & Liang, 2017).

Synthesis Analysis

ZTO nanostructures can be synthesized via various methods, including the hydrothermal process, which is a low-temperature, environmentally friendly approach. This method allows for the formation of ZTO with specific nanostructures, crucial for enhancing its physical and chemical properties for applications in photocatalysis, solar energy conversion, and sensing technologies (Baruah & Dutta, 2011).

Molecular Structure Analysis

Zn2SnO4 and ZnSnO3 nanoparticles have been synthesized with high yield through a simple hydrothermal reaction, showcasing distinct crystal structures: Zn2SnO4 forms a (111) face-exposed octahedron, while ZnSnO3 adopts a (100) face-exposed hexahedron structure. These structural differences are pivotal for their application in dye-sensitized solar cells, where Zn2SnO4, in particular, demonstrates efficient performance (Miyauchi et al., 2010).

Chemical Reactions and Properties

Chemical co-precipitation techniques have been employed to synthesize Zn2SnO4 powders, exploring the influence of sintering temperatures on their structural, compositional, and electrical properties. The findings elucidate the combined phases of ZnO, SnO2, and Zn2SnO4, revealing oxidized states of Sn and Zn, which are crucial for understanding their chemical behavior and potential applications in electronic devices (Babar et al., 2011).

Physical Properties Analysis

Faceted ZnSnO3 and Zn2SnO4 microcrystals, synthesized through a chemical solution route, demonstrate phase-dependent morphologies and are convertible to hollow structures via acid etching. These morphological characteristics significantly influence their gas sensing performance, highlighting the importance of shape-controlled synthesis for enhanced sensitivity and recovery times in industrial gas detection applications (Ma et al., 2012).

Chemical Properties Analysis

Hydrothermally synthesized Zn2SnO4 nanoparticles exhibit notable photocatalytic and antibacterial activities. Their structural, morphological, and optical properties, such as the inverse spinel cubic structure and a band gap of 3.64 eV, contribute to their effectiveness in degrading organic dyes and combating pathogenic bacterial strains, underscoring the multifunctional capabilities of ZTO nanoparticles (Dinesh et al., 2016).

Wissenschaftliche Forschungsanwendungen

Flame Retardancy and Smoke Suppression

Zinc stannate has been identified as a potential replacement for antimony III oxide in organobromine flame retardants (BrFRs) for textile applications. Its effectiveness as a synergist and smoke suppressant is highlighted, although its performance depends on the specific BrFR chemistry and the polymer matrix or textile structure. This application is critical for enhancing the safety of materials by reducing their flammability and smoke production during combustion. The exploration of zinc stannate in this context suggests a move towards more sustainable and less toxic flame-retardant solutions (A. Horrocks, 2020).

Environmental Photocatalysis

One-dimensional zinc oxide nanostructures, including those synergized with zinc stannate, have shown promising applications in photocatalysis, particularly for environmental remediation. These nanostructures are utilized in degrading pollutants, such as industrial dyes, under light irradiation. The high aspect ratio of these structures, which results from their one-dimensional nature, offers a large surface area for photocatalytic reactions, making them highly efficient for applications that rely on surface interactions. This highlights zinc stannate's role in enhancing the photocatalytic performance of zinc oxide nanostructures, contributing to cleaner water and air through the degradation of pollutants (I. Udom et al., 2013).

Electronics and Energy Storage

Zinc stannate's application extends to the field of electronics and energy storage, particularly in zinc–air batteries. These batteries, known for their high energy density and low pollution levels, face challenges in cycle life for rechargeable applications. Research on extending the cycle life of zinc–air batteries highlights the importance of understanding the failure mechanisms of zinc electrodes, air electrodes, electrolytes, and separators. Zinc stannate's role in improving the performance and cycle life of these batteries can potentially make them more viable for transportation and energy storage applications, representing a step forward in the development of sustainable energy solutions (P. Pei et al., 2014).

These applications demonstrate zinc stannate's versatility and potential in contributing to advancements across various scientific domains. From enhancing safety through flame retardancy and smoke suppression to enabling environmental sustainability via photocatalysis and improving energy storage solutions, zinc stannate's role in scientific research continues to evolve, offering new opportunities for innovation and application.

Zukünftige Richtungen

The efficient and controllable preparation of Zinc Stannate with specific morphology and grain size is a future direction for Zinc Stannate nanomaterials . Further exploration and understanding of the properties of Zinc Stannate will undoubtedly lead to its broader implementation and contribute to the advancement of next-generation materials and devices .

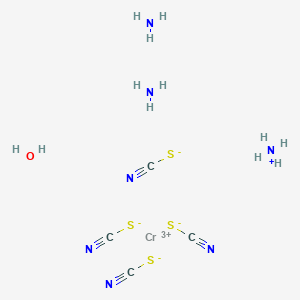

Eigenschaften

CAS-Nummer |

12027-96-2 |

|---|---|

Produktname |

ZINC STANNATE |

Molekularformel |

H2O8Sn2Zn |

Molekulargewicht |

432.82108 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

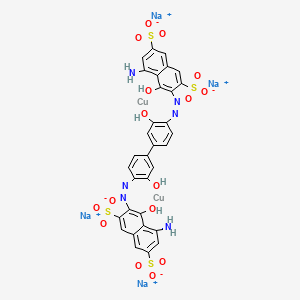

![hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate](/img/structure/B1143834.png)